4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a chlorine atom and an isobutyl group attached to the pyrazole ring, and it exists as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-isobutyl-1H-pyrazol-3-amine as the starting material.
Chlorination Reaction: The starting material undergoes a chlorination reaction, where chlorine gas (Cl2) is introduced to the reaction mixture in the presence of a suitable solvent, such as dichloromethane (DCM).
Acidification: The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to handle the chemical reactions efficiently. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is treated with oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing the chlorine atom with other functional groups, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: NaN3, KI, in polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex organic molecules.
Biology: In biological research, 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a probe to understand biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including its use in the development of drugs targeting various diseases. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system or disease being studied.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-3-amine hydrochloride: Similar structure but lacks the chlorine atom.
4-Methyl-1-isobutyl-1H-pyrazol-3-amine hydrochloride: Similar structure but has a methyl group instead of a chlorine atom.
1-Isobutyl-1H-pyrazol-3-amine hydrochloride: Lacks the chlorine atom.
Uniqueness: The presence of the chlorine atom in 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride imparts unique chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions and applications.
Biological Activity
4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its efficacy across various biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that this compound may modulate the activity of enzymes or receptors, influencing key biochemical pathways involved in disease processes. While the precise molecular mechanisms are still under investigation, it is believed that the compound's structure allows for selective binding to target proteins, thereby altering their function and leading to observable biological effects.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting a possible role as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis, although further studies are required to elucidate these pathways fully.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. The ability to modulate inflammatory pathways positions this compound as a potential therapeutic candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against multiple strains | |
Anti-inflammatory | Reduces cytokine production | |
Cytotoxicity | Induces apoptosis in cancer cells |
Cytotoxicity in Cancer Cells
A significant area of research involves the cytotoxic effects of this compound on various cancer cell lines. Studies indicate that the compound induces apoptosis, particularly in human cancer cell lines such as HCT-116 and MCF-7. The mechanism involves activation of caspases and modulation of BAX/Bcl-2 ratios, leading to enhanced apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents at different positions on the pyrazole ring significantly influence potency and selectivity against various biological targets. For instance, modifications that enhance hydrogen bonding capabilities or alter steric hindrance have been shown to improve activity against specific enzymes involved in cancer progression .
Pharmacological Evaluation
Pharmacological evaluations have demonstrated that this compound exhibits favorable pharmacokinetic properties, including good absorption and moderate metabolic stability. In vivo studies indicate that the compound remains bioavailable and can exert prolonged effects at therapeutic doses .
Properties
IUPAC Name |
4-chloro-1-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-5(2)3-11-4-6(8)7(9)10-11;/h4-5H,3H2,1-2H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDXHRIFRMAANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-43-6 |
Source
|
Record name | 1H-Pyrazol-3-amine, 4-chloro-1-(2-methylpropyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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